![molecular formula C11H14Cl2O B14515853 1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene CAS No. 63559-27-3](/img/structure/B14515853.png)
1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene is an organic compound with a complex structure It consists of a benzene ring substituted with a methoxy group and a chlorinated propyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene typically involves the chlorination of a suitable precursor. One common method is the reaction of 4-methoxybenzyl chloride with 3-chloro-2-(chloromethyl)propene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using advanced reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high productivity and cost-effectiveness.
化学反応の分析
Types of Reactions
1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding alcohols or ketones and reduction to form alkanes.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents like acetone or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include substituted benzene derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Products include alcohols, aldehydes, or ketones depending on the reaction conditions.
Reduction: Products include alkanes or partially reduced intermediates.
科学的研究の応用
1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules.
類似化合物との比較
Similar Compounds
- 1,3-Dichloro-2-methylenepropane
- 2-Chloromethyl-3-chloropropene
- 2-Methylene-1,3-dichloropropane
Uniqueness
1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene is unique due to the presence of both a methoxy group and a chlorinated propyl chain on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
63559-27-3 |
|---|---|
分子式 |
C11H14Cl2O |
分子量 |
233.13 g/mol |
IUPAC名 |
1-[3-chloro-2-(chloromethyl)propyl]-4-methoxybenzene |
InChI |
InChI=1S/C11H14Cl2O/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-5,10H,6-8H2,1H3 |
InChIキー |
LUVWMZUHJZORHE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CC(CCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B14515770.png)
![4-[Bis(benzylsulfanyl)methyl]benzonitrile](/img/structure/B14515771.png)
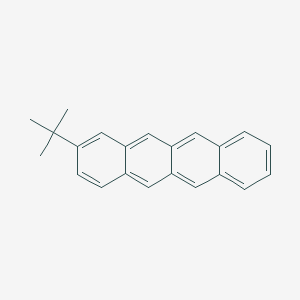
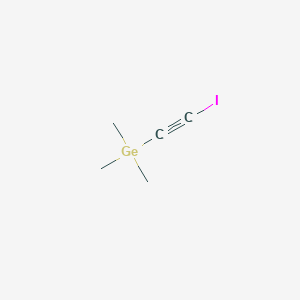
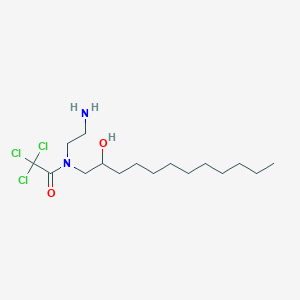
![2-{(E)-[2-(2-Chloroanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14515778.png)
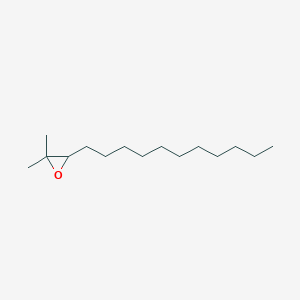
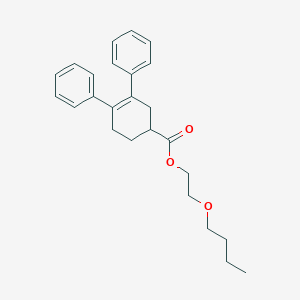
![4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide](/img/structure/B14515796.png)
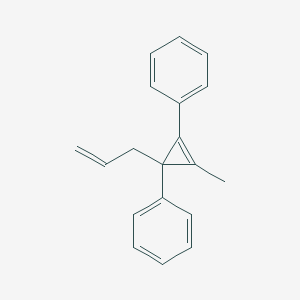
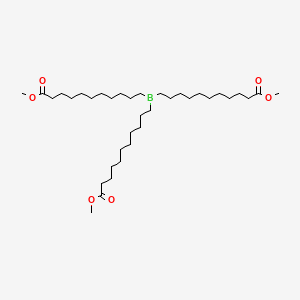
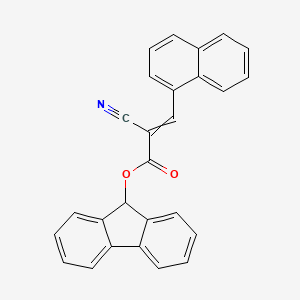
![2-[1-(4-Methoxyphenyl)-1-oxododecan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14515819.png)
![4-{(E)-[Phenyl(piperidin-1-yl)methylidene]amino}benzonitrile](/img/structure/B14515821.png)
